4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide
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Overview
Description
4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of this compound, which includes a phenylimidazo[2,1-b][1,3]thiazole core, contributes to its wide range of applications in medicinal chemistry and drug development .
Preparation Methods
The synthesis of 4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 6-phenylimidazo[2,1-b][1,3]thiazole-5-amine under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerase II . The compound binds to the DNA-topoisomerase II complex, leading to the formation of DNA double-strand breaks and subsequent cell death .
Comparison with Similar Compounds
4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
Levamisole: A well-known imidazo[2,1-b][1,3]thiazole derivative used as an immunomodulatory agent.
2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b][1,3]thiazole: Another derivative with significant biological activities, including antifungal and antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-14-8-6-13(7-9-14)17(23)21-16-15(12-4-2-1-3-5-12)20-18-22(16)10-11-24-18/h1-11H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPSPOVMBILJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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